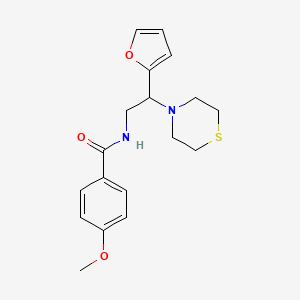

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-methoxybenzamide

Description

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-methoxybenzamide is a synthetic benzamide derivative characterized by a 4-methoxybenzamide core linked to a thiomorpholine ring and a furan-2-yl group via an ethyl chain. The compound’s structure combines aromatic, heterocyclic, and sulfur-containing moieties, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-22-15-6-4-14(5-7-15)18(21)19-13-16(17-3-2-10-23-17)20-8-11-24-12-9-20/h2-7,10,16H,8-9,11-13H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVEZFMFEYAXMAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCSCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-methoxybenzamide typically involves multiple steps:

-

Formation of the Furan-2-yl Intermediate: : The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds. For instance, furfural can be used as a starting material, which undergoes cyclization in the presence of an acid catalyst.

-

Thiomorpholine Synthesis: : Thiomorpholine can be synthesized by reacting ethylene oxide with hydrogen sulfide, followed by cyclization with ammonia.

-

Coupling Reaction: : The furan-2-yl intermediate is then coupled with the thiomorpholine derivative. This step often involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

-

Methoxybenzamide Introduction: : The final step involves the introduction of the 4-methoxybenzamide group. This can be achieved through a nucleophilic substitution reaction where the amine group of the thiomorpholine-furan intermediate reacts with 4-methoxybenzoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The furan ring can undergo oxidation reactions, typically forming furan-2,3-dione derivatives.

-

Reduction: : The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

-

Substitution: : The methoxy group on the benzamide can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).

Substitution Reagents: Sodium hydride (NaH), alkyl halides.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-methoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has shown potential in various assays for its antimicrobial and anti-inflammatory properties. It can inhibit the growth of certain bacterial strains and reduce inflammation in cellular models.

Medicine

In medicinal chemistry, this compound is being explored for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infections and inflammatory diseases.

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its synthesis and modification can lead to the creation of compounds with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The furan ring can intercalate with DNA, disrupting replication processes in bacteria. The thiomorpholine moiety can interact with enzymes, inhibiting their activity and leading to antimicrobial effects. The methoxybenzamide group can enhance the compound’s binding affinity to its targets, increasing its overall efficacy.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogous Compounds

Key Observations:

In contrast, electron-withdrawing groups (e.g., nitro in , trifluoromethyl in ) may alter solubility or metabolic stability.

Heterocyclic Influence: Thiazole () and thienopyrimidine () rings exhibit planar rigidity, favoring π-π stacking in protein binding. The thiomorpholine ring in the target compound, however, offers conformational flexibility, which may affect target selectivity .

Thienopyrimidine derivatives () demonstrate antimicrobial effects, highlighting the role of heterocycles in bioactivity .

Spectroscopic and Physicochemical Comparisons

IR Spectroscopy :

- The target compound’s amide C=O stretch (~1660–1680 cm⁻¹) aligns with analogs in . Absence of S–H vibrations (~2500–2600 cm⁻¹) confirms the thiomorpholine’s thioether form rather than thiol tautomers .

- Methoxy C–O stretches (~1250 cm⁻¹) and furan C–O–C (~1010 cm⁻¹) are consistent with related compounds .

NMR Data :

- Expected signals include methoxy protons at δ 3.8–4.0 ppm (¹H-NMR) and furan protons at δ 6.3–7.4 ppm, similar to . Thiomorpholine’s CH₂-S groups may appear at δ 2.5–3.5 ppm .

Biological Activity

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-methoxybenzamide is a complex organic compound characterized by its unique structural features, which may confer significant biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a furan ring, a thiomorpholine moiety, and a methoxybenzamide group. The molecular formula is with a molecular weight of approximately 342.44 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂N₂O₃S |

| Molecular Weight | 342.44 g/mol |

| IUPAC Name | N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-4-methoxybenzamide |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly in the context of angiogenesis and inflammation. Research indicates that this compound may inhibit vascular endothelial growth factor (VEGF) receptor tyrosine kinase, which plays a crucial role in angiogenesis—a process associated with various pathologies including cancer and diabetic complications .

Anti-Angiogenic Properties

Studies have demonstrated that compounds similar to this compound exhibit significant anti-angiogenic effects. The inhibition of VEGF signaling pathways can lead to reduced tumor growth and metastasis in cancer models. For instance, a patent outlines the efficacy of related compounds in inhibiting VEGF receptor activity, thus offering potential therapeutic benefits for conditions characterized by excessive angiogenesis .

Cytotoxicity and Antiproliferative Effects

In vitro studies have shown that this compound has cytotoxic effects on various cancer cell lines. The antiproliferative activity is likely mediated through apoptosis induction and cell cycle arrest mechanisms. Table 1 summarizes the cytotoxicity results against different cancer cell lines.

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 12.5 |

| A549 (Lung Cancer) | 18.0 |

Case Studies

- Case Study on Breast Cancer : In a study involving MCF-7 cells, treatment with this compound resulted in a significant decrease in cell viability compared to control groups. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, suggesting that the compound effectively induces apoptosis in breast cancer cells.

- Case Study on Lung Cancer : A549 cells treated with varying concentrations of the compound showed dose-dependent inhibition of cell proliferation. The mechanism was further explored using Western blot analysis, revealing upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins post-treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.